

Comparative Crystallographic Analysis of 5-Bromo-2-methylbenzothiazole Derivatives and Halogenated Thiazole Analogues

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Compound of Interest

Compound Name: **5-Bromo-2-methylbenzothiazole**

Cat. No.: **B1274153**

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A detailed guide for researchers, scientists, and drug development professionals on the structural and functional aspects of halogenated benzothiazole derivatives, offering insights into their crystal structures and potential biological activities.

This guide provides a comparative analysis of the X-ray crystal structure of a **5-Bromo-2-methylbenzothiazole** derivative against a related halogenated thiazole compound.

Understanding the three-dimensional arrangement of atoms in these molecules is crucial for elucidating their structure-activity relationships and for the rational design of new therapeutic agents. Benzothiazole and its derivatives are known to exhibit a wide range of biological activities, including acting as monoamine oxidase (MAO) inhibitors. The introduction of halogen atoms can significantly influence the crystal packing, intermolecular interactions, and ultimately, the pharmacological properties of these compounds.

Data Presentation: Crystallographic and Physicochemical Properties

The following tables summarize the available crystallographic and physicochemical data for a derivative of 5-bromo-benzothiazole and a comparable halogenated thiazole. Due to the limited availability of a complete single-crystal X-ray structure for **5-Bromo-2-methylbenzothiazole** in the searched literature, data for the closely related 5-bromo-benzothiazole-2-carbaldehyde is presented to facilitate discussion on the impact of the bromo-benzothiazole scaffold. This is

compared with 2-chloro-5-(chloromethyl)thiazole, a halogenated thiazole derivative with published crystallographic data.

Table 1: Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
5-Bromo-2-methylbenzothiazole	C ₈ H ₆ BrNS	228.11	75-80[1]
2-chloro-5-(chloromethyl)thiazole	C ₄ H ₃ Cl ₂ NS	168.03	Not available

Table 2: Crystallographic Data Comparison

Parameter	5-bromo-benzothiazole-2-carbaldehyde	2-chloro-5-(chloromethyl)thiazole[2]
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	7.42	4.2430 (8)
b (Å)	12.58	17.151 (3)
c (Å)	14.23	9.1640 (18)
α (°) **	90	90
β (°)	105.7	96.82 (3)
γ (°)	90	90
Volume (Å ³) **	1298	662.2 (2)
Z	4	4
Temperature (K)	Not available	293
Radiation	Not available	Mo Kα
R-factor	0.038	0.043

Experimental Protocols

Synthesis of 2-Methylbenzothiazole Derivatives

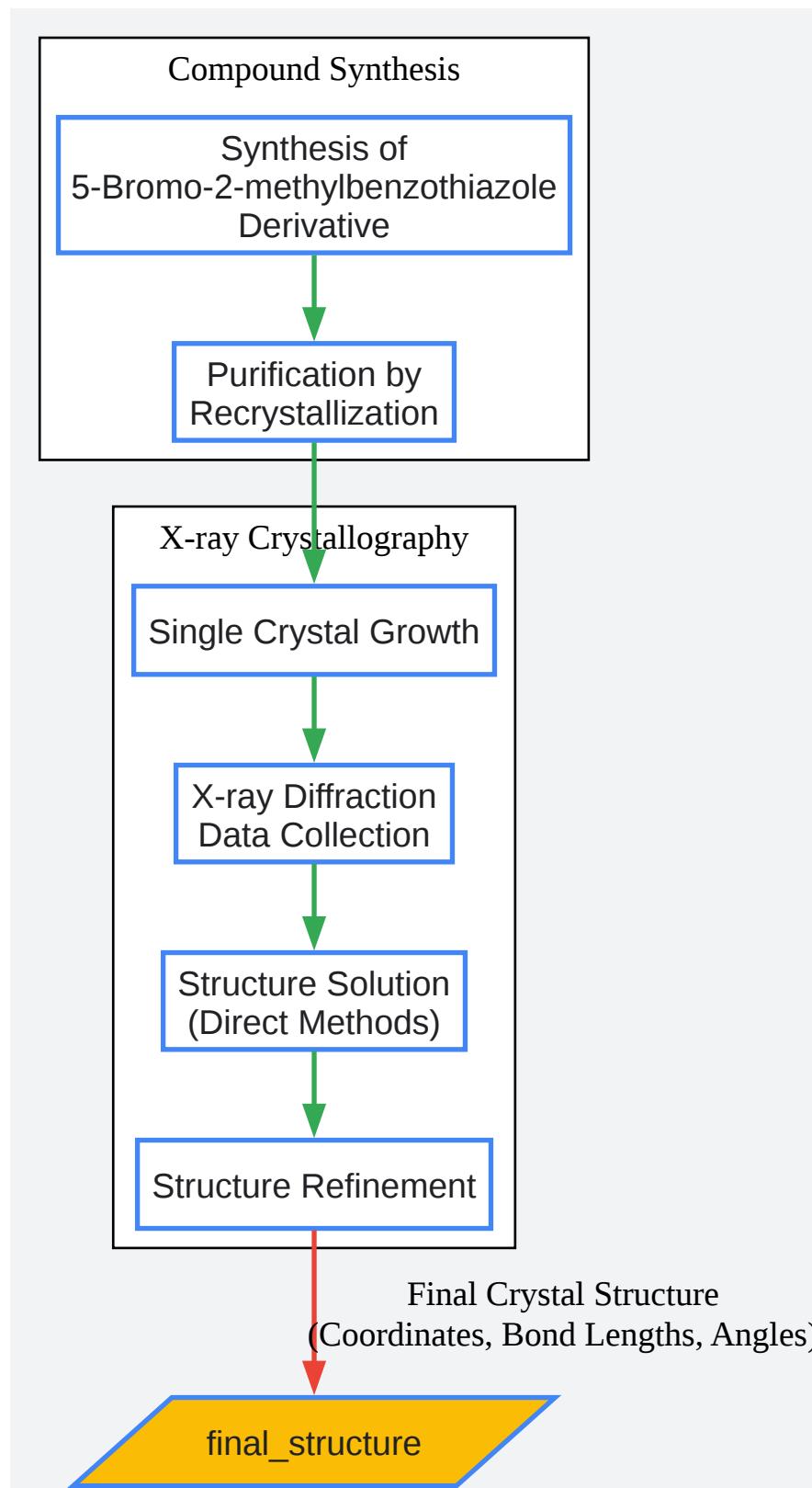
A general method for the synthesis of 2-methylbenzothiazole derivatives involves the reaction of the corresponding 2-methylbenzo[d]thiazol-5-ol or -6-ol with an appropriate benzyl bromide in the presence of potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature for 24 hours. Following the reaction, the product can be purified by recrystallization from a suitable solvent such as ethanol.

Small Molecule X-ray Crystallography

The determination of the crystal structure of small organic molecules like benzothiazole derivatives typically follows a standardized workflow.[3]

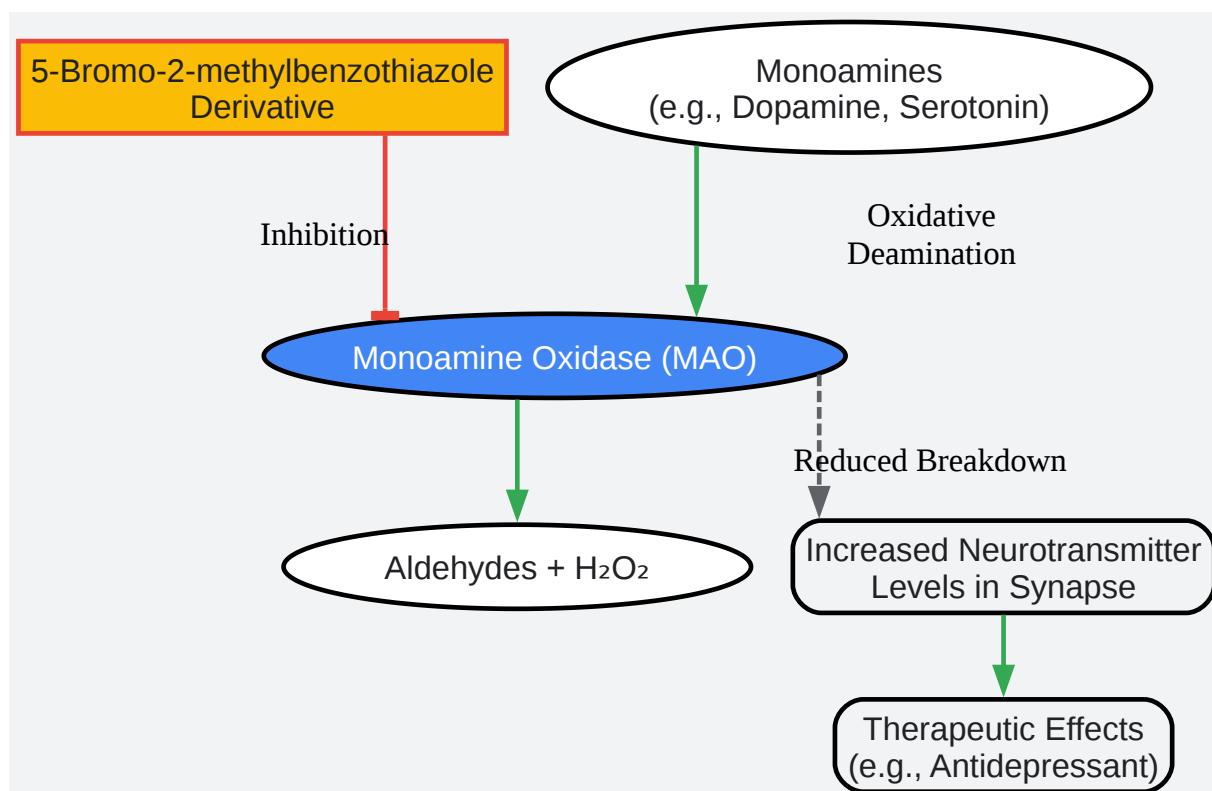
- **Crystal Growth:** High-quality single crystals are essential for X-ray diffraction analysis.[4] Crystals of the compound of interest are grown from a suitable solvent by slow evaporation. For instance, crystals of 2-chloro-5-(chloromethyl)thiazole were obtained by dissolving the compound in ethanol and allowing the solvent to evaporate slowly over several days.[2]
- **Data Collection:** A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$).[5] The diffraction pattern, consisting of a series of reflections, is recorded as the crystal is rotated.[4] Data collection is often performed at low temperatures (e.g., 293 K) to minimize thermal vibrations of the atoms.[2]
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is often solved using direct methods.[3] This initial model is then refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit between the model and the experimental data.[6]

Mandatory Visualization



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Experimental workflow for determining the X-ray crystal structure.



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